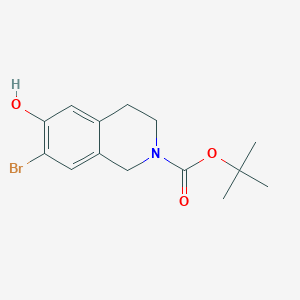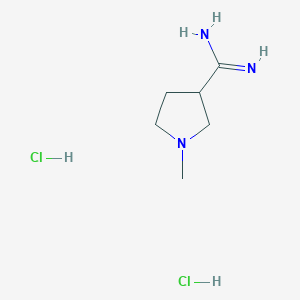![molecular formula C10H17I B2632557 1-Iodo-3-pentylbicyclo[1.1.1]pentane CAS No. 212386-74-8](/img/structure/B2632557.png)
1-Iodo-3-pentylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-pentylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure, which is a highly strained three-dimensional scaffold. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an iodine atom and a pentyl group attached to the bicyclo[1.1.1]pentane core adds to its chemical versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-3-pentylbicyclo[1.1.1]pentane can be synthesized through the reaction of [1.1.1]propellane with iodine and a pentyl halide under specific conditions. The reaction typically involves the use of a radical initiator to facilitate the addition of the iodine and pentyl groups to the propellane core .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photochemical reactions under visible light has also been explored to achieve efficient synthesis of bicyclo[1.1.1]pentane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3-pentylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted bicyclo[1.1.1]pentane derivatives.
- Alcohols and ketones from oxidation reactions.
- Hydrocarbons from reduction reactions .
Aplicaciones Científicas De Investigación
1-Iodo-3-pentylbicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: Employed in the synthesis of novel polymers and materials with unique mechanical properties.
Chemical Biology: Utilized in the development of molecular probes and imaging agents.
Organic Synthesis: Acts as a versatile building block for the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 1-iodo-3-pentylbicyclo[1.1.1]pentane involves its ability to undergo various chemical transformations due to the strained nature of the bicyclo[1.1.1]pentane core. The iodine atom serves as a reactive site for substitution and cross-coupling reactions, while the pentyl group provides hydrophobic interactions in biological systems. The compound’s unique structure allows it to interact with molecular targets and pathways in a manner distinct from other less strained molecules .
Comparación Con Compuestos Similares
- 1-Iodo-3-methylbicyclo[1.1.1]pentane
- 1-Iodo-3-ethylbicyclo[1.1.1]pentane
- 1-Iodo-3-propylbicyclo[1.1.1]pentane
Comparison: 1-Iodo-3-pentylbicyclo[1.1.1]pentane is unique due to the longer pentyl chain, which can influence its solubility and hydrophobic interactions compared to its shorter-chain analogs. This can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug design and materials science .
Propiedades
IUPAC Name |
1-iodo-3-pentylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCFTKZAHCSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-methoxyphenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2632481.png)





![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2632490.png)
![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)
![ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2632494.png)

![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-pyrrolidin-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2632497.png)
